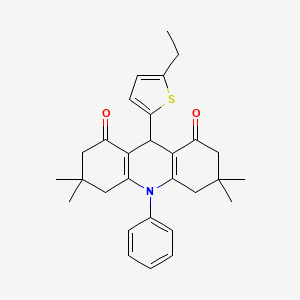![molecular formula C22H30N4O B6010540 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide, also known as SGI-1776, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It was first synthesized by scientists at Sanofi-Aventis in 2008 and has since been extensively studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide involves the inhibition of Pim kinase, which is involved in the regulation of cell growth, survival, and differentiation. By blocking the activity of this protein, 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the phosphorylation of key proteins involved in cell signaling pathways, leading to the disruption of cellular processes that are essential for cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide in lab experiments is its specificity for Pim kinase, which allows researchers to study the effects of inhibiting this protein on cancer cells. However, one limitation is that 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide may not be effective against all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in cancer cells.
Orientations Futures
There are several potential future directions for research on 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide, including the development of more potent and selective inhibitors of Pim kinase, as well as the investigation of its potential in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosing and administration of 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide in clinical settings.
Méthodes De Synthèse
The synthesis of 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide involves several steps, including the reaction of isonicotinamide with piperidine, followed by the addition of 4-isobutylbenzyl chloride and finally the introduction of an amino group. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential as a cancer treatment. In particular, it has been shown to inhibit the activity of a protein called Pim kinase, which plays a key role in the development and progression of cancer. Studies have also suggested that 2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide may be effective against cancer cells that have become resistant to other treatments.
Propriétés
IUPAC Name |
2-amino-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-16(2)12-17-5-7-18(8-6-17)14-26-11-3-4-20(15-26)25-22(27)19-9-10-24-21(23)13-19/h5-10,13,16,20H,3-4,11-12,14-15H2,1-2H3,(H2,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBNCHTYXSWSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)
![N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6010486.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)

![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![1-[1-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6010558.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6010565.png)